

Orforglipron in Weight Management: A Meta-Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: Orforglipron

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A comprehensive comparison of the novel oral GLP-1 receptor agonist, **orforglipron**, with other leading treatments for weight management, supported by a detailed review of clinical trial data and experimental protocols.

This guide provides a meta-analysis of **orforglipron**, an investigational oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, for the treatment of obesity and overweight. By summarizing key findings from Phase 2 and 3 clinical trials, and drawing comparisons with established alternatives such as oral semaglutide and liraglutide, this report offers researchers, scientists, and drug development professionals a detailed overview of **orforglipron's** therapeutic potential.

Comparative Efficacy: Orforglipron vs. Alternatives

Clinical trial data demonstrates that **orforglipron** induces significant, dose-dependent weight loss in adults with obesity or overweight. The following tables summarize the primary efficacy endpoints from key clinical trials of **orforglipron** and its comparators.

Table 1: **Orforglipron** Phase 2 (NCT05051579) Weight Loss Efficacy Data^{[1][2][3]}

Dosage	Mean Weight Change at 26 Weeks	Mean Weight Change at 36 Weeks	Participants Achieving $\geq 10\%$ Weight Loss at 36 Weeks
12 mg	-8.6%	-9.4%	46%
24 mg	-11.2%	-12.5%	67%
36 mg	-12.6%	-13.5%	75%
45 mg	-11.5%	-14.7%	75%
Placebo	-2.0%	-2.3%	9%

Table 2: Comparative Efficacy of GLP-1 Receptor Agonists for Weight Management

Drug (Trial)	Dosage	Trial Duration	Mean Weight Loss	Participants Achieving ≥5% Weight Loss	Participants Achieving ≥10% Weight Loss
Orforglipron (Phase 2)[1][2][3]	45 mg daily	36 weeks	-14.7%	Not Reported	75%
Oral Semaglutide (OASIS 4)[4][5]	25 mg daily	64 weeks	-13.6%	Not Reported	Not Reported
Liraglutide (SCALE Obesity and Pre-diabetes)[6][7][8]	3.0 mg daily	56 weeks	-8.0%	63.2%	33.1%
Placebo (SCALE Obesity and Pre-diabetes)[6][7][8]	-	56 weeks	-2.6%	27.1%	10.6%

Experimental Protocols

A summary of the methodologies for the key clinical trials cited in this guide is provided below.

Orforglipron Phase 2 Trial (NCT05051579)

- Study Design: A 36-week, multicenter, randomized, double-blind, placebo-controlled trial.[1]
- Participant Population: Adults with obesity (BMI ≥ 30 kg/m²) or overweight (BMI ≥ 27 kg/m²) with at least one weight-related comorbidity, and without diabetes.[1][2]

- Intervention: Participants were randomly assigned to receive **orforglipron** (12 mg, 24 mg, 36 mg, or 45 mg) or a placebo once daily.[1][2] Dose escalation occurred over the initial weeks of treatment.[3]
- Primary Endpoint: The primary endpoint was the percentage change in body weight from baseline at 26 weeks.[1][2]
- Secondary Endpoints: Secondary endpoints included the percentage change in body weight at 36 weeks and the proportion of participants achieving weight reductions of at least 5%, 10%, and 15%.[1][2]

Oral Semaglutide OASIS 4 Trial

- Study Design: A 71-week, randomized, double-blind, placebo-controlled trial.[5]
- Participant Population: Adults with a BMI ≥ 30 or a BMI ≥ 27 with at least one weight-related complication, and without diabetes.[5]
- Intervention: Participants received either 25 mg of oral semaglutide or a placebo once daily, in addition to lifestyle counseling.[5]
- Primary Endpoints: The primary outcomes were the percent change in body weight at 64 weeks and a weight reduction of 5% or more.[5]
- Secondary Endpoints: Secondary outcomes included achieving weight reductions of $\geq 10\%$, $\geq 15\%$, and $\geq 20\%$.[5]

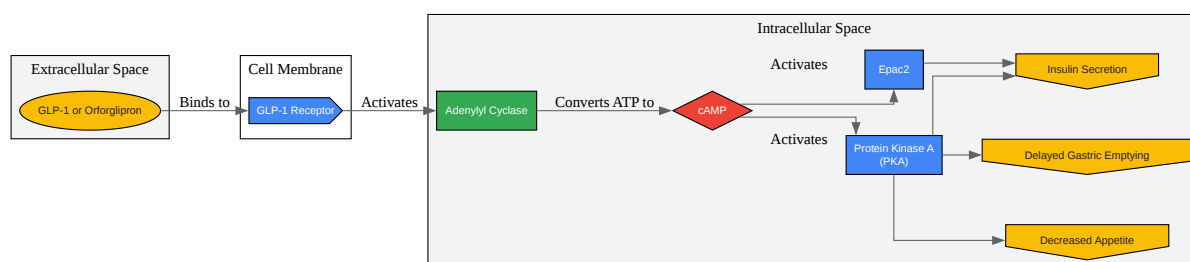
Liraglutide SCALE Obesity and Pre-diabetes Trial

- Study Design: A 56-week, randomized, double-blind, placebo-controlled trial.[8]
- Participant Population: Non-diabetic individuals with a BMI of at least 30, or a BMI of at least 27 if they had treated or untreated dyslipidemia or hypertension.[8]
- Intervention: Participants were assigned in a 2:1 ratio to receive either 3.0 mg of liraglutide or a placebo, administered as a once-daily subcutaneous injection, as an adjunct to diet and exercise.[8]

- Primary Endpoint: The primary endpoints were the change in body weight and the proportions of patients losing at least 5% and more than 10% of their initial body weight.[9]

Mechanism of Action: GLP-1 Receptor Signaling Pathway

Orforglipron is a non-peptide agonist of the GLP-1 receptor.[10] Activation of the GLP-1 receptor in various tissues, including the pancreas, brain, and gastrointestinal tract, leads to a cascade of downstream effects that contribute to improved glycemic control and weight loss.

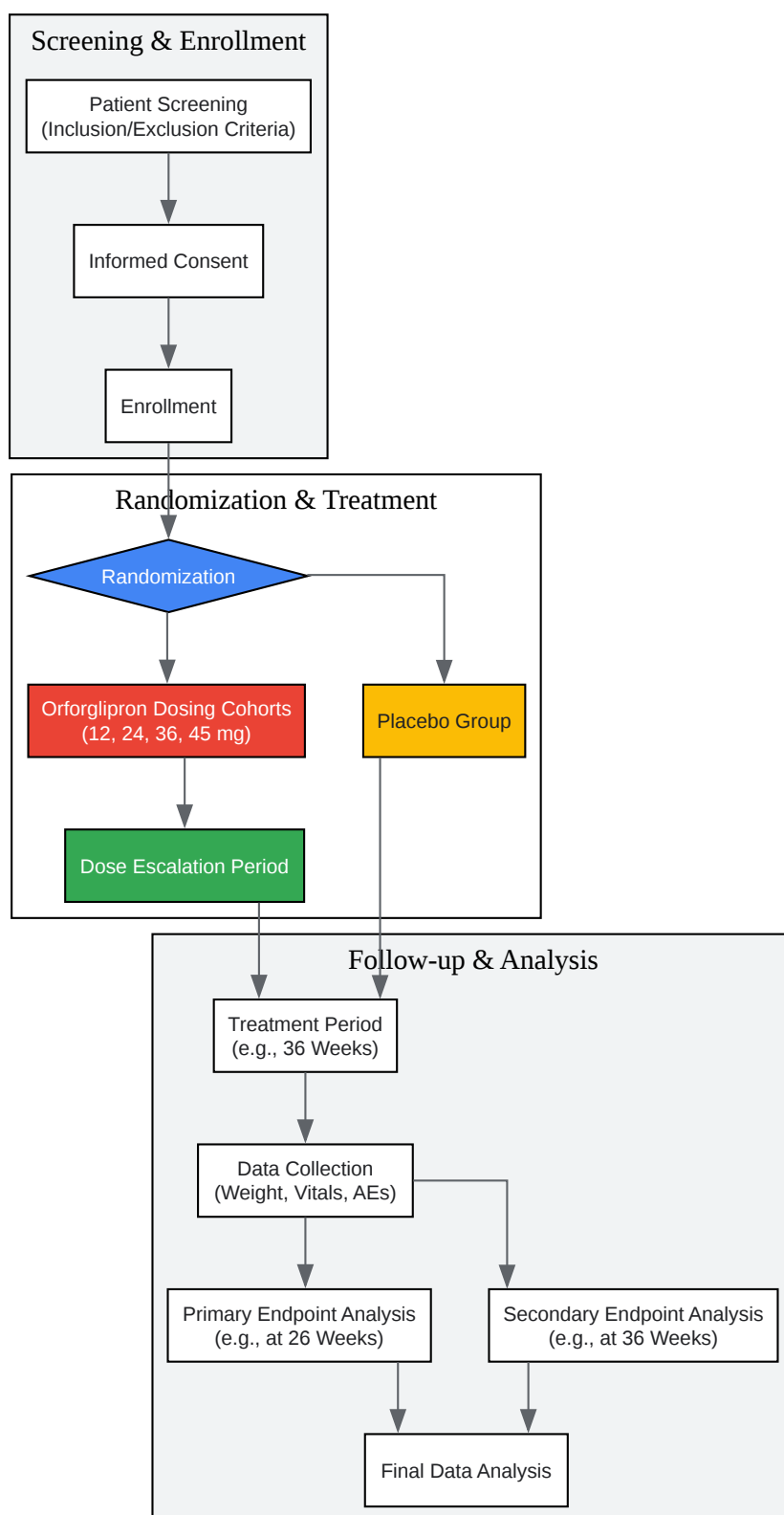


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Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow: Phase 2 Clinical Trial

The following diagram illustrates a typical workflow for a Phase 2 clinical trial, such as the one conducted for **orforglipron** (NCT05051579).



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Caption: Phase 2 Clinical Trial Workflow.

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